molecular formula C16H19NO2S B3017927 2-(ethylsulfanyl)-N-[1-(furan-2-yl)propan-2-yl]benzamide CAS No. 1219913-60-6

2-(ethylsulfanyl)-N-[1-(furan-2-yl)propan-2-yl]benzamide

Cat. No.: B3017927
CAS No.: 1219913-60-6
M. Wt: 289.39
InChI Key: PLLZBZBRCOPOAT-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-N-[1-(furan-2-yl)propan-2-yl]benzamide is an organic compound that features a benzamide core substituted with an ethylsulfanyl group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-N-[1-(furan-2-yl)propan-2-yl]benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-N-[1-(furan-2-yl)propan-2-yl]benzamide can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Electrophiles like bromine or nitronium ions

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Tetrahydrofuran derivatives

    Substitution: Halogenated or nitrated benzamides

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-N-[1-(furan-2-yl)propan-2-yl]benzamide would depend on its specific application:

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylsulfanyl)-N-[1-(furan-2-yl)propan-2-yl]benzamide
  • 2-(ethylsulfanyl)-N-[1-(thiophen-2-yl)propan-2-yl]benzamide
  • 2-(ethylsulfanyl)-N-[1-(furan-2-yl)butan-2-yl]benzamide

Uniqueness

2-(ethylsulfanyl)-N-[1-(furan-2-yl)propan-2-yl]benzamide is unique due to the combination of its ethylsulfanyl group and furan ring, which confer distinct chemical properties and potential biological activities compared to its analogs .

Properties

IUPAC Name

2-ethylsulfanyl-N-[1-(furan-2-yl)propan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-3-20-15-9-5-4-8-14(15)16(18)17-12(2)11-13-7-6-10-19-13/h4-10,12H,3,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLZBZBRCOPOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC(C)CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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